molecular formula C11H12F2O2 B6208719 methyl 2,5-difluoro-4-(propan-2-yl)benzoate CAS No. 2731010-13-0

methyl 2,5-difluoro-4-(propan-2-yl)benzoate

Cat. No.: B6208719
CAS No.: 2731010-13-0
M. Wt: 214.2
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Description

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is an organic compound characterized by the presence of two fluorine atoms and an isopropyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-difluoro-4-(propan-2-yl)benzoate typically involves the esterification of 2,5-difluoro-4-(propan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorine atoms in methyl 2,5-difluoro-4-(propan-2-yl)benzoate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The isopropyl group can be oxidized to form a carboxylic acid or ketone, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Hydroxy or amino derivatives of the original compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which methyl 2,5-difluoro-4-(propan-2-yl)benzoate exerts its effects depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent active ingredient.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-difluorobenzoate: Similar structure but with fluorine atoms at different positions.

    Methyl 3,5-difluorobenzoate: Another isomer with fluorine atoms at the 3 and 5 positions.

    Methyl 2,6-difluorobenzoate: Fluorine atoms at the 2 and 6 positions.

Uniqueness

Methyl 2,5-difluoro-4-(propan-2-yl)benzoate is unique due to the specific positioning of the fluorine atoms and the isopropyl group, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2731010-13-0

Molecular Formula

C11H12F2O2

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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